molecular formula C16H23NO2S B2526307 N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide CAS No. 2034244-22-7

N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide

Cat. No.: B2526307
CAS No.: 2034244-22-7
M. Wt: 293.43
InChI Key: QDYZYKHYTYTTMG-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a benzamide core substituted with a methoxythianyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide typically involves the following steps:

    Formation of the Methoxythianyl Intermediate: The methoxythianyl group can be synthesized through a series of reactions starting from thiophene derivatives. Methoxylation of thiophene followed by functional group transformations yields the desired intermediate.

    Coupling with Benzamide: The methoxythianyl intermediate is then coupled with 2,5-dimethylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxythianyl group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines; reactions can be conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the methoxythianyl group.

    Reduction: Reduced forms of the benzamide or methoxythianyl group.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxythianyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzamide
  • N-[(4-methoxythian-4-yl)methyl]-3,5-dimethylbenzamide
  • N-[(4-methoxythian-4-yl)methyl]-2,4-dimethylbenzamide

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide is unique due to the presence of the methoxythianyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-12-4-5-13(2)14(10-12)15(18)17-11-16(19-3)6-8-20-9-7-16/h4-5,10H,6-9,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYZYKHYTYTTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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